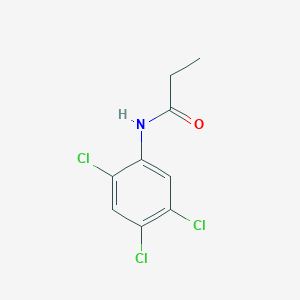
N-(4-chloro-2-methylphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-phenylacetamide, also known as N-(4-chloro-2-methylphenyl)acetamide (CMPA), is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of CMPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that play a role in inflammation and pain. CMPA has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, molecules that also play a role in inflammation.
Biochemical and physiological effects:
CMPA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have herbicidal properties in plant models. In addition, CMPA has been shown to have low toxicity in animal models, making it a potentially safe compound for use in various applications.
実験室実験の利点と制限
One advantage of CMPA is its potential to be used as a building block for the synthesis of other compounds with potential applications in various fields. Another advantage is its low toxicity in animal models. However, one limitation of CMPA is its relatively low yield in some synthesis methods, which can make it difficult to produce large quantities of the compound for use in experiments.
将来の方向性
There are several potential future directions for research on CMPA. One direction is the development of new synthesis methods that can increase the yield of the compound. Another direction is the investigation of the potential anti-inflammatory and analgesic effects of CMPA in human models. Additionally, further research is needed to fully understand the mechanism of action of CMPA and its potential applications in various fields.
合成法
CMPA can be synthesized through a variety of methods, including the reaction between 4-chloro-2-methylaniline and phenylacetyl chloride in the presence of a base, such as sodium hydroxide. Other methods include the reaction between 4-chloro-2-methylaniline and phenylacetic acid in the presence of a dehydrating agent, such as thionyl chloride. The yield of CMPA can vary depending on the specific synthesis method used.
科学的研究の応用
CMPA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CMPA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In agriculture, CMPA has been shown to have herbicidal properties, making it a potential candidate for weed control. In materials science, CMPA has been used as a building block for the synthesis of other compounds with potential applications in the development of new materials.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOYUAYPBHELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)






